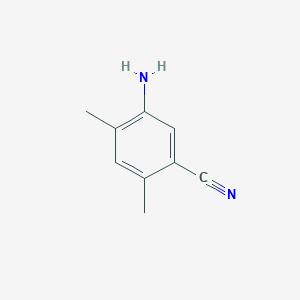

5-Amino-2,4-dimethylbenzonitrile

Overview

Description

5-Amino-2,4-dimethylbenzonitrile is a chemical compound with the CAS Number: 856789-54-3. It has a molecular weight of 146.19 and its IUPAC name is 5-amino-2,4-dimethylbenzonitrile . It is a pale-yellow to yellow-brown solid .

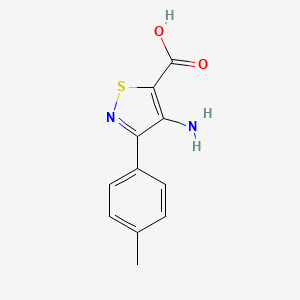

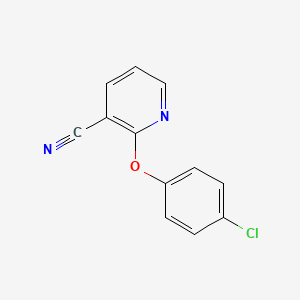

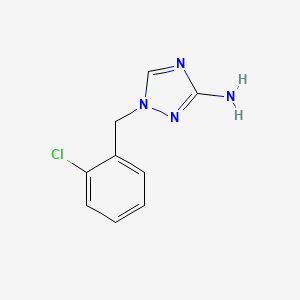

Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-dimethylbenzonitrile is represented by the linear formula C9H10N2 . The InChI code for this compound is 1S/C9H10N2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,11H2,1-2H3 .Physical And Chemical Properties Analysis

5-Amino-2,4-dimethylbenzonitrile has a melting point of 164-165 °C and a predicted boiling point of 323.1±37.0 °C. It has a predicted density of 1.07±0.1 g/cm3 and a predicted pKa of 3.08±0.10 .Scientific Research Applications

Structural Analysis

- Crystal Packing and Molecular Geometry : Studies have analyzed the structure of compounds similar to 5-Amino-2,4-dimethylbenzonitrile, such as 4-aminobenzonitriles. These analyses reveal details about the geometric and pyramidal character of the amino group in these compounds, contributing to a deeper understanding of their molecular geometry and crystal packing behavior (Heine et al., 1994).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Certain derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 5-Amino-2,4-dimethylbenzonitrile, have been studied for their effectiveness in inhibiting corrosion on mild steel. These studies highlight the potential of such compounds in industrial applications, particularly in protecting metal surfaces against corrosion (Verma et al., 2015).

Spectral Analysis and Quantum Chemical Studies

- Spectral and Quantum Chemical Properties : Research on compounds like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, which share structural similarities with 5-Amino-2,4-dimethylbenzonitrile, sheds light on their spectral properties. Such studies are crucial for understanding the electronic structure and potential applications of these compounds in various fields (Fatma et al., 2015).

Charge Transfer and Excited State Studies

- Ultrafast Intramolecular Charge Transfer : Compounds structurally related to 5-Amino-2,4-dimethylbenzonitrile, like aminobenzonitriles, have been studied for their behavior in ultrafast intramolecular charge transfer and internal conversion. These studies are significant for understanding the photophysical properties of these molecules, which could have implications in fields like material science and photonics (Galievsky et al., 2005).

Corrosion Inhibition in Different Environments

- Aluminum Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, related to 5-Amino-2,4-dimethylbenzonitrile, have also been investigated for their corrosion inhibition properties on aluminum in alkaline environments. This highlights the versatility of these compounds in protecting various metals under different conditions (Verma et al., 2015).

Safety and Hazards

The safety information for 5-Amino-2,4-dimethylbenzonitrile indicates that it is dangerous. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P311 (Call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

5-amino-2,4-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFCDUZHYMJUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dimethylbenzonitrile | |

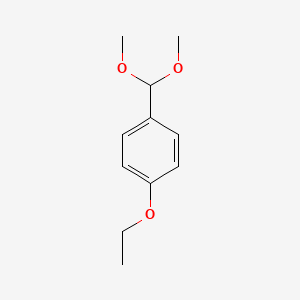

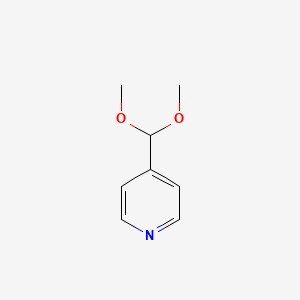

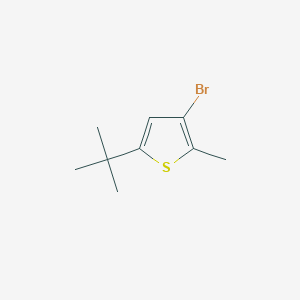

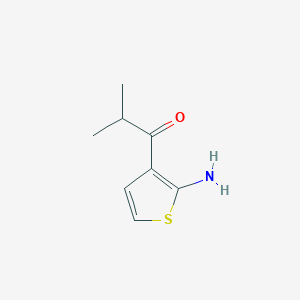

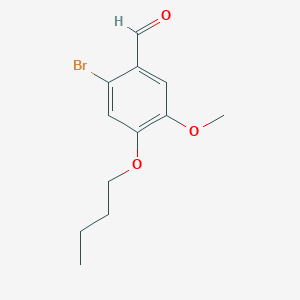

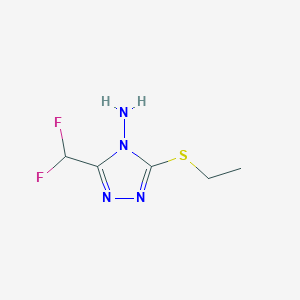

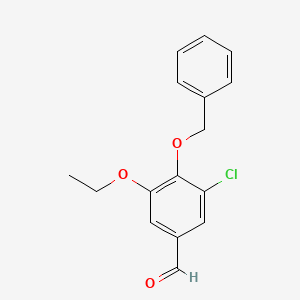

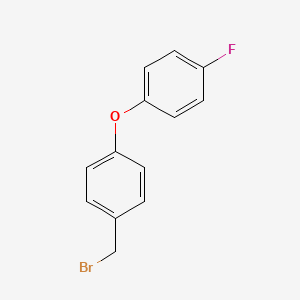

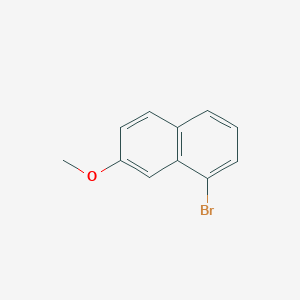

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.